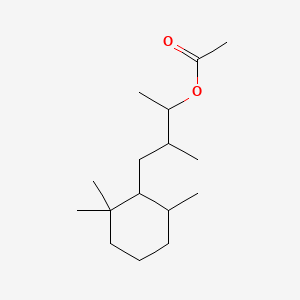iso-Methyl tetrahydroionyl acetate
CAS No.: 60241-55-6
Cat. No.: VC3887592
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60241-55-6 |
|---|---|
| Molecular Formula | C16H30O2 |
| Molecular Weight | 254.41 g/mol |
| IUPAC Name | [3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-yl] acetate |
| Standard InChI | InChI=1S/C16H30O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h11-13,15H,7-10H2,1-6H3 |
| Standard InChI Key | URFHDVSDYWQMJU-UHFFFAOYSA-N |
| SMILES | CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
| Canonical SMILES | CC1CCCC(C1CC(C)C(C)OC(=O)C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
iso-Methyl tetrahydroionyl acetate is systematically named as α,β,2,2,6-pentamethylcyclohexanepropanoacetate, reflecting its substituted cyclohexane core and acetate functional group. Common synonyms include:
-
Methyltetrahydroionyl acetate
-
Cyclohexanepropanol, α,β,2,6,6-pentamethyl-, 1-acetate
The compound’s CAS registry number (60241-55-6) and MDL identifier (MFCD00036658) are critical for unambiguous identification in regulatory and commercial contexts .
Molecular Structure
The molecular structure comprises a cyclohexane ring substituted with five methyl groups at positions α, β, 2, 2, and 6, coupled with a propanoate moiety esterified with acetic acid. This configuration confers significant steric hindrance and lipophilicity, as evidenced by its calculated LogP value of 5.935 . The structural analogy to tetrahydroionyl acetate (CAS 68555-59-9), which lacks one methyl group, highlights the role of methylation in altering physicochemical properties such as volatility and solubility .
Synthesis and Production
Industrial Synthesis Pathways
While detailed synthetic routes are proprietary, the compound is likely produced via esterification of the corresponding cyclohexanepropanol precursor with acetic anhydride or acetyl chloride. The precursor, α,β,2,2,6-pentamethylcyclohexanepropanol, may be synthesized through:
-
Aldol condensation of methyl-substituted cyclohexanone with propionaldehyde.
-
Hydrogenation of intermediate ketones to yield the alcohol .
Reaction conditions (e.g., acid catalysis, temperature) are optimized to maximize yield and purity, typically achieving ≥95% as reported by suppliers .
Physicochemical Properties
Physical State and Solubility
iso-Methyl tetrahydroionyl acetate is a liquid at room temperature, with a density of 0.9271 g/cm³ at 18°C . Its high LogP value (5.935) indicates preferential solubility in nonpolar solvents like hexane and diethyl ether, with limited miscibility in water .
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 141.5–142°C | 15.5 Torr |
| Density | 0.9271 g/cm³ | 18°C |
| Odor Threshold | Woody, vetiver, powdery | 100% concentration |
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester) confirm the acetate group .
-
NMR: NMR signals at δ 1.2–1.5 ppm (cyclohexane methyl groups) and δ 2.0 ppm (acetate methyl) are characteristic .
Applications and Industrial Use
Fragrance Industry
The compound’s odor profile—woody, vetiver-like, and powdery—makes it valuable in premium perfumes and cosmetic formulations. It serves as a fixative, enhancing the longevity of volatile top notes in fragrances .
Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume